molecular formula C4H6N4S B1586275 2,4-Diamino-6-mercaptopyrimidine CAS No. 81012-96-6

2,4-Diamino-6-mercaptopyrimidine

Cat. No.: B1586275
CAS No.: 81012-96-6
M. Wt: 142.19 g/mol
InChI Key: SOUUDGAWOJKDRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DAMP involves various methods, including condensation reactions or modifications of existing pyrimidine derivatives. For example, one approach is the reaction between tetraaminopyrimidine and dihydroxyacetone , leading to the formation of DAMP. This synthesis step is crucial for obtaining the compound in sufficient quantities for further studies .


Chemical Reactions Analysis

  • Acylation : DAMP can undergo acylation with carboxylic acid chlorides, leading to substitution at various nucleophilic centers (sulfur, nitrogen, or amino group) depending on reaction conditions .
  • Metal-Organic Framework (MOF) Formation : DAMP serves as a chelating agent in the preparation of a novel nickel metal–organic framework (Ni-DAMP-MOF). This MOF has been characterized and used as a heterogeneous catalyst in various organic reactions, including the synthesis of pyranopyrazoles and selective oxidation of sulfides to sulfoxides .

Scientific Research Applications

Reactivity and Derivative Formation

  • Reactivity Analysis : 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine, closely related to 2,4-Diamino-6-mercaptopyrimidine, demonstrates significant reactivity with mono- and α,ω-dihalocompounds, leading to the formation of previously undescribed alkyl derivatives (Cosimelli et al., 2004).

Applications in Cancer Research

  • Inhibitors of DNA Repair Pathways : Mercaptopyrimidine derivatives, including this compound, are studied for their roles in inhibiting DNA repair pathways, specifically nonhomologous end joining, which is a crucial strategy in cancer therapy. This inhibition could lead to enhanced cancer cell death and increased efficacy when combined with certain cancer treatments (Ray et al., 2022).

Synthesis Monitoring

  • Synthesis Process Monitoring : A method for monitoring the synthesis process of 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine, closely related to this compound, has been developed. This involves employing specific solvent systems for TLC (Thin Layer Chromatography) development (Xue, 2002).

Acylation Reactions

  • Acylation Studies : 4,6-Diamino-2-mercaptopyrimidine, a compound structurally similar to this compound, has been studied for its acylation reactions with carboxylic acid chlorides. The research indicates varied acylation at multiple nucleophilic centers, depending on factors like temperature and reactants (Podzigun et al., 1980).

Synthesis and Structure Analysis

  • Structure Determination : Studies on the synthesis and structure of SCR7, a DNA ligase inhibitor, involve 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine, a compound related to this compound. This research is significant in understanding the molecular structures involved in DNA repair pathway inhibition (Greco et al., 2016).

Metal Complex Formation

  • Complex Formation with Metals : The synthesis and characterization of new complexes using 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine have been explored. These complexes, which could have anticancer applications, showcase the potential of mercaptopyrimidine derivatives in forming biologically active metal complexes (El-Morsy et al., 2014).

Corrosion Inhibition

  • Copper Corrosion Inhibition : The compound 4,6-Diamino-2-mercaptopyrimidine, structurally similar to this compound, is studied for its effectiveness as a copper corrosion inhibitor. This research is crucial for understanding the application of these compounds in materials science and corrosion protection (Cheng et al., 2016).

Mechanism of Action

DAMP has been investigated for its inhibition effect on the corrosion of mild steel (MS) in hydrochloric acid (HCl) medium. It acts as a corrosion inhibitor by adsorbing onto the MS surface. The mechanism involves the formation of a protective layer that hinders the aggressive action of HCl on the metal. Quantum chemical calculations provide insights into the electronic features associated with DAMP’s inhibition effectiveness .

Properties

IUPAC Name

2,6-diamino-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUUDGAWOJKDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230851
Record name 4-Thioxo-1H-pyrimidine-2,6-diammonium sulphate
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Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-08-6, 81012-96-6
Record name 2,6-Diamino-4(3H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-08-6
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Record name 4-Thioxo-1H-pyrimidine-2,6-diammonium sulphate
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Record name 56-08-6
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Record name 4-Thioxo-1H-pyrimidine-2,6-diammonium sulphate
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Record name 4-thioxo-1H-pyrimidine-2,6-diammonium sulphate
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Record name 2,4-DIAMINO-6-MERCAPTOPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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